molecular formula C12H8Br2Cl2Si B13695317 Bis(3-bromophenyl)dichlorosilane

Bis(3-bromophenyl)dichlorosilane

Cat. No.: B13695317
M. Wt: 411.0 g/mol
InChI Key: MQYNPMTVDDPUAF-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)dichlorosilane is an organosilicon compound characterized by the presence of two 3-bromophenyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)dichlorosilane typically involves the reaction of 3-bromophenylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction can be represented as follows:

2C6H4BrMgBr+SiCl4(C6H4Br)2SiCl2+2MgCl22 \text{C}_6\text{H}_4\text{BrMgBr} + \text{SiCl}_4 \rightarrow (\text{C}_6\text{H}_4\text{Br})_2\text{SiCl}_2 + 2 \text{MgCl}_2 2C6​H4​BrMgBr+SiCl4​→(C6​H4​Br)2​SiCl2​+2MgCl2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, and thiolates are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.

Major Products:

    Substituted Silanes: Depending on the nucleophile used, the major products can include various substituted silanes such as alkoxysilanes or aminosilanes.

Scientific Research Applications

Bis(3-bromophenyl)dichlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.

    Biology and Medicine: The compound can be used in the development of silicon-based drugs and diagnostic agents.

    Industry: It finds applications in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Bis(3-bromophenyl)dichlorosilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic and industrial applications.

Comparison with Similar Compounds

    Dichlorosilane: A simpler compound with two chlorine atoms bonded to silicon.

    Trichlorosilane: Contains three chlorine atoms bonded to silicon.

    Tetrachlorosilane: Contains four chlorine atoms bonded to silicon.

Uniqueness: Bis(3-bromophenyl)dichlorosilane is unique due to the presence of the 3-bromophenyl groups, which impart distinct reactivity and properties compared to simpler chlorosilanes. The bromine atoms can participate in additional reactions, such as halogen bonding, which can influence the compound’s behavior in various applications.

Properties

IUPAC Name

bis(3-bromophenyl)-dichlorosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2Cl2Si/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYNPMTVDDPUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2Cl2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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